1-S,2-S-dimethyl ethanebis(thioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-S,2-S-dimethyl ethanebis(thioate) is an organic compound with the molecular formula C4H6O2S2. It contains 14 atoms: 6 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, and 2 sulfur atoms
Vorbereitungsmethoden
The synthesis of 1-S,2-S-dimethyl ethanebis(thioate) involves several methods. This reaction can be facilitated by using catalysts such as sulfated polyborate, HBF4–SiO2, sulfated tungstate, [bmim]BF4, and p-toluenesulfonic acid . Another method involves the use of sodium trithiocarbonate (Na2SC(S)S) generated from carbon disulfide (CS2) and sodium sulfide (Na2S·9H2O) .
Analyse Chemischer Reaktionen
1-S,2-S-dimethyl ethanebis(thioate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, oxalyl chloride, and organocopper compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the lithiation reaction of 3-bromo-2-methylbenzo[b]thiophene followed by conversion to the corresponding organocopper compound and subsequent reaction with oxalyl chloride can yield the target compound .
Wissenschaftliche Forschungsanwendungen
1-S,2-S-dimethyl ethanebis(thioate) has several scientific research applications. It is used as an intermediate compound in organic chemistry and coordination chemistry . The compound has been studied for its potential use in chemiluminescence reactions, where it releases light upon reaction . Additionally, it has applications in the synthesis of photochromic diarylethene compounds, which are used in various fields such as photoswitchable N-heterocyclic carbenes and light-responsive pyrazine-based systems .
Wirkmechanismus
The mechanism of action of 1-S,2-S-dimethyl ethanebis(thioate) involves its interaction with molecular targets and pathways. The compound’s chemical structure allows it to participate in various reactions, such as lithiation and organocopper formation . These reactions enable the compound to exert its effects in different chemical processes, including chemiluminescence and photochromism .
Vergleich Mit ähnlichen Verbindungen
1-S,2-S-dimethyl ethanebis(thioate) can be compared with other similar compounds, such as S,S-diphenyl ethanebis(thioate) and S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate) . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, S,S-diphenyl ethanebis(thioate) is known for its use in chemiluminescence reactions, while S,S-bis(2-(prop-1-yn-1-yl)phenyl) ethanebis(thioate) is used in the synthesis of organocopper compounds .
Eigenschaften
CAS-Nummer |
41879-99-6 |
---|---|
Molekularformel |
C4H6O2S2 |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
1-S,2-S-dimethyl ethanebis(thioate) |
InChI |
InChI=1S/C4H6O2S2/c1-7-3(5)4(6)8-2/h1-2H3 |
InChI-Schlüssel |
NSHCIVHLADBISU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.